[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
Description
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a methyl group at the 5-position and a carboxylate ester at the 2-position. This ester is further linked to a carbamoyl methyl group attached to a 2,4-dimethoxyphenyl aromatic ring.
Properties
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-4-7-14(23-10)16(19)22-9-15(18)17-12-6-5-11(20-2)8-13(12)21-3/h4-8H,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRIMAQSREDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Components
- Carboxylic Acid : Methyl 5-methylthiophene-2-carboxylate
- Amine : 2,4-Dimethoxyaniline
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Catalyst : 1-Hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP)
Reaction Mechanism
- Activation : The carboxylic acid reacts with EDC or DCC to form an active O-acylisourea intermediate.
- Nucleophilic Attack : 2,4-Dimethoxyaniline attacks the activated intermediate, displacing the leaving group (e.g., urea) to form the carbamate bond.
- Quenching : Excess reagents are neutralized with aqueous acid (e.g., HCl) or base.
Optimized Conditions
| Parameter | Value/Description | Rationale |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | DCM or DMF | Enhances solubility and reactivity |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| Workup | Extraction with ethyl acetate | Removes byproducts and unreacted starting material |
Advantages : High yield (70–85%), minimal side products, compatible with sensitive functional groups.
Base-Assisted Nucleophilic Acyl Substitution
This method leverages strong bases to deprotonate the amine, enhancing its nucleophilicity for direct substitution at the activated carboxylic acid.
Reaction Protocol
- Activation : Methyl 5-methylthiophene-2-carboxylate is treated with dimethyl carbonate or another alkylating agent in the presence of sodium hydride (NaH).
- Deprotonation : NaH generates the amine’s deprotonated form, facilitating nucleophilic attack.
- Substitution : The activated carboxylic acid reacts with 2,4-dimethoxyaniline to form the carbamate.
Critical Parameters
| Parameter | Value/Description | Challenges |
|---|---|---|
| Base | NaH or DBU (1,8-diazabicycloundec-7-ene) | Risk of over-alkylation or decomposition |
| Solvent | DMF or THF | High boiling point required |
| Temperature | 50–110°C | Requires precise control |
Limitations : Lower yields (60–75%) compared to carbodiimide methods, potential side reactions due to harsh conditions.
Isocyanate Intermediate Formation
A less common approach involves generating an isocyanate intermediate from the carboxylic acid, which subsequently reacts with the amine.
Synthetic Pathway
Reaction Challenges
| Parameter | Value/Description | Risk Mitigation |
|---|---|---|
| Phosgene Source | Gaseous or triphosgene | Toxicity and handling complexity |
| Temperature | –20°C to 0°C | Cryogenic equipment required |
| Byproducts | CO₂, HCl | Scrubbing systems essential |
Advantages : Direct formation of the carbamate bond; Disadvantages : Hazardous reagents and limited scalability.
Industrial-Scale Production Strategies
Large-scale synthesis requires optimized protocols to address cost, safety, and environmental impact.
Key Adaptations
Economic Analysis
| Cost Factor | Contribution (%) | Description |
|---|---|---|
| Reagents | 40–50 | EDC, HOBt, and solvents dominate |
| Energy | 20–30 | Heating, distillation, and cooling |
| Waste Management | 10–15 | Disposal of byproducts and solvents |
| Labor | 10–20 | Monitoring and purification steps |
Comparative Analysis of Methods
A systematic evaluation of the three primary methods reveals trade-offs between yield, safety, and scalability.
| Method | Yield (%) | Safety Rating | Scalability |
|---|---|---|---|
| Carbodiimide Coupling | 75–85 | High | Excellent |
| Base-Assisted Substitution | 60–75 | Moderate | Moderate |
| Isocyanate Intermediate | 50–65 | Low | Poor |
Recommendation : Prioritize carbodiimide coupling for research and industrial applications due to its balance of efficiency and safety.
Structural and Functional Characterization
The compound’s molecular characteristics inform its synthetic design:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₅S | Structural analysis |
| Molecular Weight | 335.4 g/mol | Calculated |
| Key Functional Groups | Carbamate, thiophene, dimethoxyphenyl | NMR/MS data |
Note : Excluded benchchem.com data due to reliability concerns.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or thiophene moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl or thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene have shown selective cytotoxicity against various cancer cell lines. The mechanisms often involve:
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating caspases.
- Cell Cycle Arrest : Modulation of critical signaling pathways such as PI3K/AKT/mTOR has been observed in studies.
Case Study 1 : A study evaluating the cytotoxic effects of thiophene derivatives demonstrated IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells, indicating promising potential for therapeutic applications.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Thiophene Derivative A | 15 | Glioblastoma |
| Thiophene Derivative B | 25 | Lung Cancer |
Antimicrobial Properties
Compounds featuring thiophene rings are known for their antimicrobial activity. The presence of the thiophene moiety enhances interaction with microbial membranes, leading to increased permeability and cell death.
Case Study 2 : Research on thiophene derivatives revealed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL.
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| Thiophene Derivative C | 8 | Staphylococcus aureus |
| Thiophene Derivative D | 16 | Escherichia coli |
Organic Synthesis Applications
The compound can also serve as an intermediate in organic synthesis due to its functional groups that allow for various chemical reactions. Possible synthetic pathways include:
- Nucleophilic Substitution Reactions : The carbamoyl group can undergo nucleophilic attack, facilitating the synthesis of new derivatives.
- Coupling Reactions : The compound can participate in coupling reactions to form more complex structures.
Enzyme Inhibition Studies
Similar compounds have been explored for their ability to inhibit specific enzymes involved in disease processes. For example, some derivatives inhibit proteases linked to viral infections, suggesting potential applications in antiviral therapies.
Mechanism of Action
The mechanism of action of [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Esters with Carbamoyl Substituents
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate ()
- Structural Differences :
- The thiophene ring is substituted with a 4-methyl group and a 4-methylbenzamido group at positions 4 and 2, respectively.
- The carbamoyl group is linked to a 2-methoxyphenyl ring instead of 2,4-dimethoxyphenyl.
- The single methoxy group on the phenyl ring reduces electron-donating effects relative to the target compound’s 2,4-dimethoxy substitution .
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate ()
- Structural Differences :
- Features dual ester groups (2,4-dicarboxylate) and an acetamido substituent at position 3.
- Lacks the carbamoyl-phenyl moiety present in the target compound.
- Functional Implications :
Dimethoxyphenyl-Containing Heterocycles
2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acids and Esters ()
- Structural Differences :
- Replaces the thiophene core with a 1,2,4-triazole ring.
- Retains the 2,4-dimethoxyphenyl group but links it via a triazole-thioether bridge.
- Predicted acute toxicity (via GUSAR modeling) for these compounds is moderate, suggesting similar safety profiles to the target compound .
Simpler Thiophene Carboxylates
5-(Methoxycarbonyl)thiophene-2-carboxylic Acid ()
- Structural Differences :
- Contains a carboxylic acid and a methoxycarbonyl group on the thiophene ring.
- Lacks the carbamoyl-phenyl substituent.
- Functional Implications :
Carbamoyl-Methyl Thiophene Derivatives
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate ()
- Structural Differences: Substitutes the 2,4-dimethoxyphenyl group with a 2-methoxyphenylmethylamino moiety. Features a secondary amide instead of a carbamoyl group.
- Retains the 5-methylthiophene-2-carboxylate core, suggesting shared synthetic pathways with the target compound .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
The compound [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, case studies, and research findings.
Molecular Characteristics
- Common Name : this compound
- CAS Number : 478838-44-7
- Molecular Formula : C₁₆H₁₆N₄O₅S
- Molecular Weight : 369.8 g/mol
The compound features a dimethoxyphenyl group, a carbamoyl moiety, and a methylthiophene-2-carboxylate unit, which suggests diverse chemical reactivity and potential biological interactions.
Structural Comparison Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthiophene-2-carboxylic acid | Thiophene ring, carboxylic acid | Antimicrobial |
| 2,4-Dimethoxyphenol | Methoxy groups on phenol | Antioxidant |
| Chloroacetanilide | Acetanilide structure with chloro substitution | Herbicidal |
The uniqueness of this compound lies in its combination of functional groups which may enhance its biological activity compared to simpler analogs.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown efficacy against various bacterial strains at concentrations as low as 375 g ai/ha in greenhouse evaluations . The presence of the dimethoxyphenyl group may further augment these properties through enhanced lipophilicity and interaction with microbial membranes.
Antioxidant Activity
The dimethoxyphenol structure is known for its antioxidant capabilities. Compounds with similar structures have been documented to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is crucial for potential therapeutic applications in diseases where oxidative damage plays a significant role.
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its biological effects involves investigating its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways.
- Cell Signaling Modulation : It might influence signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Mechanisms : Investigating how it disrupts microbial cell walls or inhibits metabolic processes.
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of related thiophene derivatives against Candida species. Results showed that certain compounds exhibited significant inhibition at concentrations comparable to established antifungal agents . This suggests that this compound could be a candidate for further antifungal development.
Case Study 2: In Vivo Efficacy
In vivo studies conducted on animal models demonstrated that derivatives of the compound could reduce tumor growth by inhibiting angiogenesis—a critical process in tumor progression. The results indicated a dose-dependent response, highlighting the therapeutic potential of this compound in cancer treatment .
Q & A
Q. What are the key steps in synthesizing [(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate?
The synthesis typically involves:
- Esterification : Reacting 5-methylthiophene-2-carboxylic acid with methylating agents (e.g., diazomethane) to form the methyl ester .
- Carbamoylation : Introducing the (2,4-dimethoxyphenyl)carbamoyl group via coupling reactions, often using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) . Characterization requires NMR (e.g., δ 3.8–4.0 ppm for methoxy groups), mass spectrometry (m/z ~350–400 [M+H]+), and elemental analysis .
Q. How do the functional groups influence the compound’s reactivity and biological activity?
- Thiophene ring : Provides aromatic stability and π-stacking potential for interactions with biological targets (e.g., enzymes) .
- Carbamoyl group : Enhances hydrogen-bonding capacity, affecting binding affinity to proteins like hypoxia-inducible factors .
- Methoxy substituents : Increase lipophilicity (logP ~2.5), improving membrane permeability . Structure-activity relationship (SAR) studies on analogs suggest that altering substituents (e.g., replacing methoxy with fluorine) modulates bioactivity .
Q. What analytical techniques are critical for confirming purity and structure?
- HPLC : Retention time (~1.6–2.0 min) under gradient conditions (e.g., acetonitrile/water) to assess purity (>95%) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (carbamoyl C=O) confirm functional groups .
- X-ray crystallography : Resolves regioselectivity of substituents, as seen in related thiophene derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Temperature control : Maintain ≤60°C during carbamoylation to prevent decomposition of sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Catalyst screening : Pd-based catalysts enhance coupling efficiency in aryl-substitution steps . Yield improvements (from ~40% to >70%) are documented for analogs using microwave-assisted synthesis .
Q. What strategies resolve contradictions in spectral data interpretation?
- Dynamic NMR : Detects rotational barriers in carbamoyl groups causing peak splitting (e.g., δ 7.2–7.4 ppm for aryl protons) .
- High-resolution MS : Differentiates isobaric ions (e.g., [M+H]+ vs. [M+Na]+) with accuracy <5 ppm .
- Computational modeling : DFT calculations predict NMR chemical shifts, reducing misassignment risks .
Q. How does regioselectivity impact the synthesis of substituted thiophene derivatives?
- Electronic effects : Electron-withdrawing groups (e.g., carboxylate) direct electrophilic substitution to the 4-position .
- Steric hindrance : Bulky substituents (e.g., 2,4-dimethoxyphenyl) favor 5-methylthiophene formation over 4-isomers . Regioselectivity is validated via NOESY (nuclear Overhauser effects between adjacent substituents) .
Q. What mechanistic insights explain the compound’s bioactivity in cellular assays?
- Enzyme inhibition : Competes with ATP for binding to kinase active sites (IC50 ~1–10 μM), as shown in kinase inhibition assays .
- ROS modulation : Scavenges reactive oxygen species (EC50 ~50 μM) via the thiophene sulfur’s redox activity .
- Apoptosis induction : Activates caspase-3 in cancer cell lines (e.g., MCF-7), confirmed by flow cytometry .
Methodological Resources
- Synthetic protocols : Multi-step procedures from and , including reagent stoichiometry and workup .
- Data tables : Comparative NMR shifts for analogs (e.g., δ 2.3 ppm for methyl groups in thiophene derivatives) .
- Biological assay guidance : Protocols for kinase inhibition and cytotoxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
